4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours . Another method involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Nucleophilic substitution reactions are frequently used in the synthesis of derivatives.
Common Reagents and Conditions
Major Products
Scientific Research Applications
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolimidine and ambien.
Uniqueness
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVUOEKRYCMJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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